molecular formula C15H14FN3O2 B2464159 (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034433-73-1

(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2464159
CAS RN: 2034433-73-1
M. Wt: 287.294
InChI Key: MGMMWNDIAYFMGI-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyrrolidine ring, a pyrimidine moiety, and a fluorophenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms and is known to exhibit a wide range of pharmacological activities . Fluorophenyl refers to a phenyl group (a ring of six carbon atoms) with a fluorine atom attached.

Scientific Research Applications

Molecular Structure Analysis and Synthesis

(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone and its derivatives are involved in complex synthetic pathways and molecular structure analyses. A study detailed the synthesis and crystal structure analysis of related compounds, emphasizing the significance of density functional theory (DFT) in understanding the molecular structure and conformational stability. This approach helps in the conformational analysis and reveals physicochemical properties, which are crucial in developing and understanding the compound's potential applications (Huang et al., 2021).

Formulation Development for Poorly Soluble Compounds

The compound has also been studied in the context of developing formulations for poorly soluble compounds. Research shows efforts to create a precipitation-resistant solution to enhance the in vivo exposure of such compounds, with a focus on preventing or delaying precipitation from solution. This has significant implications for early toxicology and clinical studies of the compound, potentially aiding in the treatment of arrhythmia (Burton et al., 2012).

Anticonvulsant Activity and Sodium Channel Blockage

Further research indicates the potential of this compound derivatives in medical applications, particularly as anticonvulsant agents. These compounds have been evaluated for their ability to block sodium channels, suggesting a potential role in the treatment of seizure disorders (Malik & Khan, 2014).

Antimicrobial and Antiproliferative Activities

Moreover, the compound and its derivatives have been linked to antimicrobial and antiproliferative activities. Synthesis and screening of these compounds reveal notable antimicrobial activities, suggesting potential therapeutic applications. Molecular docking and computational studies further support these findings, providing insights into the compound's interactions at the molecular level (Fahim et al., 2021).

Spectroscopic Properties and Emission Characteristics

The spectroscopic properties of related compounds have also been a subject of study. Research into the electronic absorption, excitation, and fluorescence properties of these compounds sheds light on their potential applications in material science, especially due to their dual fluorescence and charge transfer separation features (Al-Ansari, 2016).

Future Directions

The future directions in the study of this compound would likely involve further exploration of its synthesis, characterization, and biological activity. Given the wide range of activities exhibited by pyrimidine and pyrrolidine derivatives , this compound could potentially be a candidate for drug development.

properties

IUPAC Name

(3-fluorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMMWNDIAYFMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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